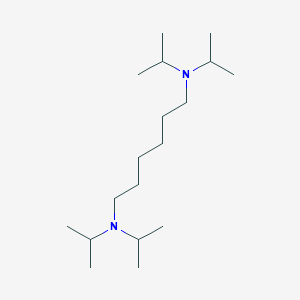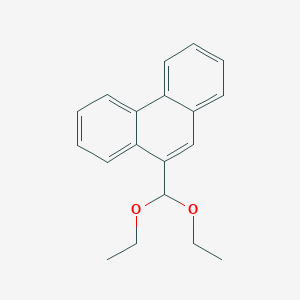
9-(Diethoxymethyl)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Diethoxymethyl)phenanthrene is an organic compound with the molecular formula C19H20O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diethoxymethyl)phenanthrene typically involves the functionalization of phenanthrene at the 9-position. One common method is the reaction of phenanthrene with diethoxymethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 9-(Diethoxymethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid or tert-butyl hydroperoxide
Common Reagents and Conditions:
Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminum hydride, hydrogen gas with a nickel catalyst.
Substitution: Bromine, sulfuric acid for sulfonation, acetyl chloride for acylation.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, 9-acetylphenanthrene.
Scientific Research Applications
9-(Diethoxymethyl)phenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism by which 9-(Diethoxymethyl)phenanthrene exerts its effects is primarily through its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Phenanthrene: The parent compound, used in the synthesis of various derivatives.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with different chemical properties.
Phenanthrenequinone: An oxidized derivative with distinct reactivity and applications.
Uniqueness: 9-(Diethoxymethyl)phenanthrene is unique due to its diethoxymethyl functional group at the 9-position, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functionalization allows for specific interactions with biological targets and can be exploited in the design of new therapeutic agents .
Properties
CAS No. |
94650-46-1 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
9-(diethoxymethyl)phenanthrene |
InChI |
InChI=1S/C19H20O2/c1-3-20-19(21-4-2)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13,19H,3-4H2,1-2H3 |
InChI Key |
RPALXIAEQMSSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC2=CC=CC=C2C3=CC=CC=C31)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


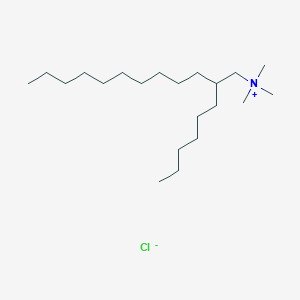
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
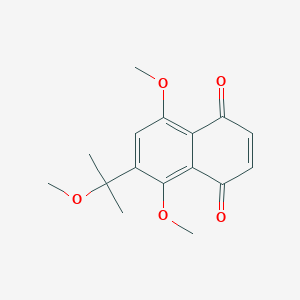
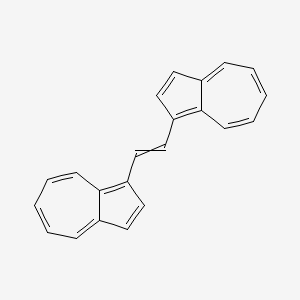
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
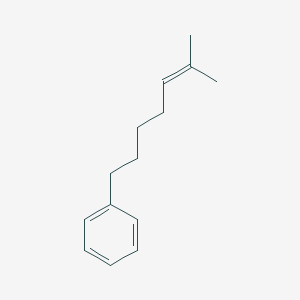
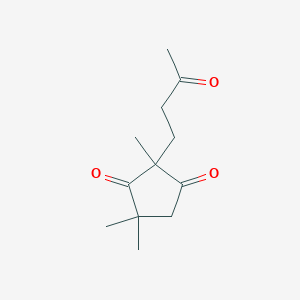
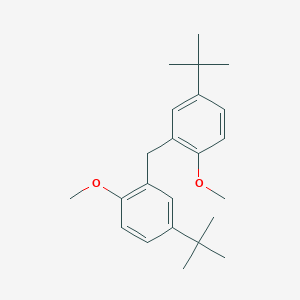
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
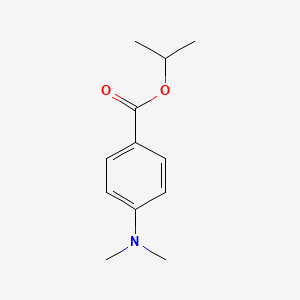

![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
